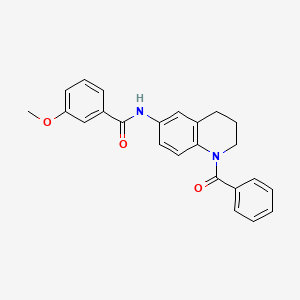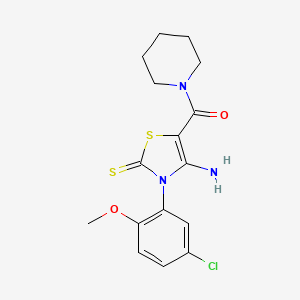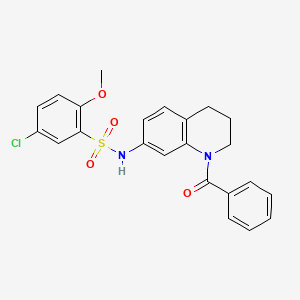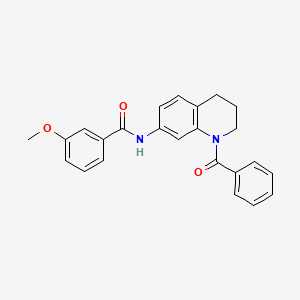
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide (also known as N-BQM) is a synthetic compound derived from the natural alkaloid quinoline. It is a member of the benzamide family and has been studied for its potential therapeutic benefits. N-BQM has been found to have a variety of biochemical and physiological effects, and has been used in scientific research applications.
科学的研究の応用
N-BQM has been studied for its potential therapeutic benefits, and has been used in scientific research applications. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, N-BQM has been found to have anti-HIV activity, and has been studied for its potential to treat HIV-related infections.
作用機序
The mechanism of action of N-BQM is not yet fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been found to reduce inflammation and pain, and may also have anti-cancer properties. Additionally, N-BQM has been found to inhibit the enzyme reverse transcriptase, which is involved in the replication of HIV.
Biochemical and Physiological Effects
N-BQM has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been found to have anti-HIV activity, and may have potential for treating HIV-related infections. Additionally, N-BQM has been found to have neuroprotective effects, and may have potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
N-BQM has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. However, there are also some limitations to consider. N-BQM has not been extensively studied, and its mechanism of action is not yet fully understood. Additionally, there is a lack of information on potential side effects and interactions with other drugs.
将来の方向性
N-BQM has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. Therefore, there are many potential future directions for research. These include further research into the mechanism of action of N-BQM, as well as research into potential therapeutic applications, such as its potential to treat neurodegenerative diseases and HIV-related infections. Additionally, further research into potential side effects and interactions with other drugs is needed. Finally, research into the synthesis of N-BQM derivatives, as well as the development of more efficient and cost-effective synthesis methods, could also be beneficial.
合成法
N-BQM can be synthesized in a two-step process. The first step involves the reaction of quinoline with benzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields N-benzoyl-1,2,3,4-tetrahydroquinoline (N-BQ). The second step involves the reaction of N-BQ with 3-methoxybenzamide in the presence of an acid such as hydrochloric acid. This reaction yields N-BQM.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(16-21)23(27)25-20-12-13-22-18(15-20)10-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJNCHNMDFWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6561269.png)
![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561270.png)
![3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561276.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)



![6-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561328.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide](/img/structure/B6561333.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B6561349.png)
![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)